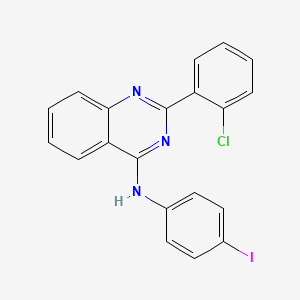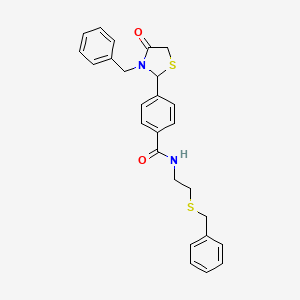![molecular formula C16H14N6O4 B11647406 2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety linked to a nitro-substituted cyclohexadienone via a hydrazide linkage, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide typically involves a multi-step process:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent under basic conditions.
Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with a nitro-substituted cyclohexadienone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The nitro group can be reduced in vivo, making it useful for imaging and diagnostic applications.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzotriazole moiety is known for its bioactivity, which can be harnessed in drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用机制
The mechanism of action of 2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to active sites, inhibiting enzyme activity, while the nitro group can undergo redox reactions, affecting cellular processes. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can be exploited in various biochemical assays.
相似化合物的比较
Similar Compounds
2-(benzotriazol-1-yl)acetic acid (4-chlorobenzylidene)hydrazide: Similar in structure but with different substituents, affecting its reactivity and applications.
2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-6-(benzotriazol-2-yl)phenol: Another benzotriazole derivative with distinct substituents, used in different industrial applications.
Uniqueness
2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide is unique due to its combination of a benzotriazole moiety with a nitro-substituted cyclohexadienone, providing a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.
属性
分子式 |
C16H14N6O4 |
|---|---|
分子量 |
354.32 g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14N6O4/c1-10(21-14-5-3-2-4-13(14)18-20-21)16(24)19-17-9-11-8-12(22(25)26)6-7-15(11)23/h2-10,23H,1H3,(H,19,24)/b17-9+ |
InChI 键 |
SKAARJGMQKABFC-RQZCQDPDSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2 |
规范 SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-but yramide](/img/structure/B11647325.png)

![biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11647328.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
![N-(3,4-dimethylphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647337.png)

![ethyl (2Z)-2-(2-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647351.png)
![(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11647353.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11647357.png)
![Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11647374.png)
![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)
![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)

